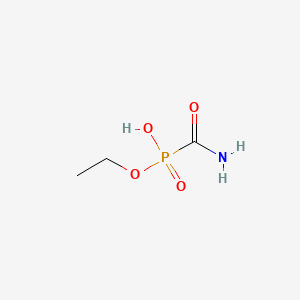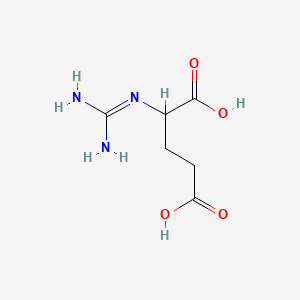
1-Hydroxy-1-phenylacetone
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-Hydroxy-1-phenylacetone and related compounds involves novel methodologies such as the copper-catalyzed aerobic oxidative decarboxylation of phenylacetic acids and α-hydroxyphenylacetic acids. This process combines decarboxylation, dioxygen activation, and C-H bond oxidation steps in a one-pot protocol with molecular oxygen as the sole terminal oxidant, showcasing an innovative approach to generate aromatic aldehydes or ketones from benzylic carboxylic acids as sources of carbonyl compounds (Feng & Song, 2014).
Molecular Structure Analysis
Molecular structure analysis of 1-Hydroxy-1-phenylacetone focuses on its unique configuration, where the hydroxy group's presence on the alpha carbon adjacent to the ketone function significantly impacts its chemical reactivity and physical properties. This structural attribute makes it a versatile intermediate for further chemical transformations.
Chemical Reactions and Properties
1-Hydroxy-1-phenylacetone undergoes various chemical reactions, highlighting its reactivity and utility in organic synthesis. For instance, the copper-catalyzed oxidative decarboxylative arylation of benzothiazoles with phenylacetic acids and α-hydroxyphenylacetic acids using O2 as the sole oxidant demonstrates its role in forming complex heterocyclic structures, indicating its broad applicability in synthetic chemistry (Song, Feng, & Zhou, 2013).
Aplicaciones Científicas De Investigación
Metabolic Studies and Synthesis :
- It has been involved in studies examining the metabolic deamination of amphetamine, indicating a potential role in biochemical pathways (Wright, Cho, & Gal, 1977).
- Its derivatives have been synthesized for various applications, such as substituted 2-phenylnaphthalenes (Cotelle & Catteau, 1997).
Enzymatic and Microbial Transformations :
- Studies have explored the in vitro metabolism of phenylacetone and its related compounds, providing insights into enzymatic pathways and species differences (Coutts, Prelusky, & Jones, 1981).
- The kinetic mechanism of phenylacetone monooxygenase, an enzyme that interacts with phenylacetone, has been analyzed to understand its biochemical behavior (Torres Pazmiño et al., 2008).
- Microbial oxidation of compounds like geranylacetone, which shares a structural similarity with 1-hydroxy-1-phenylacetone, has been investigated (Müller, Abraham, & Kieslich, 2010).
Pharmaceutical Applications :
- Research on compounds like suberoylanilide hydroxamic acid, which can be synthesized using phenylacetone derivatives, has shown potential in inhibiting the proliferation of human cancer cells (Gediya et al., 2005).
- Phenylacetone derivatives have been explored for their anti-diabetic properties, showing the potential of these compounds in medical applications (Mahnashi et al., 2023).
Direcciones Futuras
Mecanismo De Acción
1-Hydroxy-1-phenylpropan-2-one, also known as 1-Hydroxy-1-phenyl-2-propanone or 1-Hydroxy-1-phenylacetone, is a secondary α-hydroxy ketone . This compound has a variety of applications, particularly in the pharmaceutical industry .
Target of Action
It’s known that this compound is a precursor in the synthesis of pharmaceuticals such as ephedrine and pseudoephedrine . These drugs primarily target the adrenergic receptors, which play a crucial role in the sympathetic nervous system .
Mode of Action
Ephedrine and pseudoephedrine act as sympathomimetic agents, stimulating the adrenergic receptors and leading to increased heart rate, bronchial relaxation, and the constriction of blood vessels .
Biochemical Pathways
1-Hydroxy-1-phenylpropan-2-one is synthesized by the fermentation of benzaldehyde and dextrose . In this process, yeast strains such as Candida utilis, Torulaspora delbrueckii, or Saccharomyces cerevisiae are cultivated and added to a broth of water, dextrose, and the enzyme pyruvate decarboxylase . The yeast then ferments the benzaldehyde into 1-Hydroxy-1-phenylpropan-2-one .
Pharmacokinetics
Ephedrine and pseudoephedrine are well-absorbed orally, widely distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Ephedrine and pseudoephedrine stimulate the adrenergic receptors, leading to a range of physiological effects such as increased heart rate, bronchial relaxation, and the constriction of blood vessels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Hydroxy-1-phenylpropan-2-one. For instance, the pH and temperature of the fermentation process can affect the yield of 1-Hydroxy-1-phenylpropan-2-one
Propiedades
IUPAC Name |
1-hydroxy-1-phenylpropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6,9,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFFNPODXBJBPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50861683 | |
| Record name | 1-Hydroxy-1-phenylpropan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxy-1-phenylacetone | |
CAS RN |
90-63-1 | |
| Record name | 1-Hydroxy-1-phenyl-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Hydroxy-1-phenyl-2-propanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hydroxy-1-phenylacetone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404583 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Hydroxy-1-phenylpropan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-hydroxy-1-phenylacetone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.824 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLACETYLCARBINOL, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/549MDP6U9F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]furo[2,3-d]pyrimidin-2-one](/img/structure/B1202028.png)












